molecular formula C16H27N3O2S B3027480 tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate CAS No. 1289387-39-8

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate

Cat. No.: B3027480
CAS No.: 1289387-39-8
M. Wt: 325.5
InChI Key: SHDSHHFNMQFYBL-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a common scaffold in pharmaceuticals, which is substituted with a thiazole moiety. The thiazole ring is a privileged structure in medicinal chemistry, known for its diverse biological activities . Compounds containing this piperidine-thiazole core are frequently investigated as potential modulators of various biological targets. This compound is structurally related to analogs studied for their interaction with P-glycoprotein (P-gp), a key efflux transporter associated with multidrug resistance (MDR) in cancer cells . Research into such structures aims to develop agents that can overcome MDR by inhibiting the ATPase activity of P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic drugs . Furthermore, piperidine derivatives are actively explored as inhibitors of novel targets, such as METTL3, an RNA methyltransferase implicated in cancer proliferation . The presence of the tert-butyl carbamate (Boc) group serves as a common protecting group for amines in multi-step organic synthesis, facilitating the preparation of more complex molecules for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-methyl-N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-12(14-17-8-10-22-14)19-9-6-7-13(11-19)18(5)15(20)21-16(2,3)4/h8,10,12-13H,6-7,9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDSHHFNMQFYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601120401
Record name Carbamic acid, N-methyl-N-[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-39-8
Record name Carbamic acid, N-methyl-N-[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-methyl-N-[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Carbamate Formation: The final step involves the reaction of the piperidine-thiazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate can undergo various chemical reactions:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The piperidine ring can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Derivatives with Heterocyclic Substituents

Compound 5 () :
  • Structure: tert-Butyl ((1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)piperidin-4-yl)methyl)carbamate
  • Key Features: Incorporates a phenoxyethyl group with a trifluoroethoxy substituent instead of thiazole.
  • Comparison : The trifluoroethoxy group enhances lipophilicity and metabolic stability compared to the thiazole’s polarizable sulfur. However, the thiazole’s nitrogen may offer distinct hydrogen-bonding interactions with biological targets.
Pyrazine Derivative () :
  • Structure : tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate
  • Key Features : Substitutes thiazole with a 3-methylpyrazine ring (C₁₆H₂₆N₄O₂, MW: 306.4 g/mol).
  • However, the absence of sulfur reduces opportunities for π-π stacking or metal coordination, which thiazole may facilitate .
Cyclohexyl Methoxy Derivatives () :
  • Example: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate
  • Key Features : Features a methoxycyclohexyl core instead of piperidine.
  • The methoxy group may enhance solubility but lacks the electronic diversity provided by thiazole .
Alkyne-Substituted Piperidine () :
  • Structure : tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate
  • Key Features : Contains a terminal alkyne group (C₁₄H₂₄N₂O₂, MW: 252.35 g/mol).
  • This difference could influence pharmacokinetics, as alkynes are metabolically stable but less interactive with aromatic biological targets .

Pharmacologically Active Analogs with Complex Heterocycles

Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid () :
  • Structure: tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
  • Key Features: Combines chromenone, pyrazolopyrimidine, and furan moieties (MW: 615.7 g/mol).
  • Comparison : The extended π-system and fluorinated aryl groups likely enhance target affinity (e.g., kinase inhibition). However, the thiazole in the target compound offers a smaller, more electron-deficient heterocycle, which may improve membrane permeability .

Biological Activity

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a thiazole moiety, and a tert-butyl carbamate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • IUPAC Name : tert-butyl N-methyl-N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-yl]carbamate
  • Molecular Formula : C16H27N3O2S
  • Molecular Weight : 325.47 g/mol
  • CAS Number : 1289387-39-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Achieved via a Mannich reaction.
  • Introduction of the Thiazole Moiety : Utilizes Hantzsch thiazole synthesis.
  • Carbamate Formation : Involves the reaction of the piperidine-thiazole intermediate with tert-butyl chloroformate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It modulates receptor activity by altering their function through binding.

Research Findings

Recent studies have explored the biological effects of this compound, particularly in cancer research:

  • Cytotoxic Activity : Initial screenings have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, IC50 values for related compounds ranged from 2.43 to 14.65 μM in these cell lines .
  • Microtubule Assembly Inhibition : Compounds with similar structures demonstrated effective inhibition of microtubule assembly, suggesting potential as microtubule-destabilizing agents .
  • Apoptosis Induction : Certain derivatives enhanced caspase activity, indicating their role in promoting apoptosis in cancer cells .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives on MDA-MB-231 cells, revealing that several compounds significantly inhibited cell growth and induced apoptosis at micromolar concentrations.

CompoundIC50 (μM)Apoptosis Induction
Compound A4.98Yes
Compound B7.84Yes
Compound C10.00No

Case Study 2: Enzyme Targeting

Research focusing on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit specific kinases involved in cancer progression, highlighting their potential as therapeutic agents.

Enzyme TargetInhibition (%) at 10 μM
Kinase A65%
Kinase B70%
Kinase C55%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate
Reactant of Route 2
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tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate

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